molecular formula C17H14ClN3O2 B7701780 N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7701780
M. Wt: 327.8 g/mol
InChI Key: PSHUUBKBEMUIEX-UHFFFAOYSA-N
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Description

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-chlorobenzohydrazide can react with ethyl chloroformate to form the corresponding oxadiazole.

  • Attachment of the Ethyl Group: : The ethyl group can be introduced via an alkylation reaction. This can be achieved by reacting the oxadiazole intermediate with an appropriate alkyl halide under basic conditions.

  • Formation of the Benzamide: : The final step involves the coupling of the ethyl-substituted oxadiazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

  • Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity, which includes antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
  • N-(1-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
  • N-(1-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Uniqueness

Compared to its analogs, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This can result in distinct biological activities and chemical behaviors, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11(19-16(22)12-7-3-2-4-8-12)17-20-15(21-23-17)13-9-5-6-10-14(13)18/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUUBKBEMUIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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